Ethyl 4-formylthiophene-2-carboxylate
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Overview
Description
Ethyl 4-formylthiophene-2-carboxylate is a chemical compound with the molecular formula C8H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Ethyl 4-formylthiophene-2-carboxylate can be synthesized through various methods. One common synthetic route involves the condensation reaction of thiophene-2-carboxylic acid with ethyl formate under acidic conditions. Another method includes the use of Gewald synthesis, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 4-formylthiophene-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-formylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of ethyl 4-formylthiophene-2-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In anticancer applications, it may inhibit specific enzymes or signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Ethyl 4-formylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Thiophene-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
Ethyl thiophene-2-carboxylate: Lacks the formyl group, which affects its chemical reactivity and applications.
4-Methylthiophene-2-carboxylate: Contains a methyl group instead of a formyl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its formyl group, which enhances its reactivity and expands its range of applications in various fields.
Properties
Molecular Formula |
C8H8O3S |
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Molecular Weight |
184.21 g/mol |
IUPAC Name |
ethyl 4-formylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H8O3S/c1-2-11-8(10)7-3-6(4-9)5-12-7/h3-5H,2H2,1H3 |
InChI Key |
PFNCEZNSSDLOIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CS1)C=O |
Origin of Product |
United States |
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